1-Pentyl-1H-tetrazole-5-thiol

Medicinal Chemistry QSAR Lipophilicity

1-Pentyl-1H-tetrazole-5-thiol (C6H12N4S, MW 172.25 g/mol) is a heterocyclic compound featuring a 1,2,3,4-tetrazole ring substituted with an n-pentyl group at the 1-position and a thiol (-SH) group at the 5-position. This structure, dominated by the thione tautomer in solution , positions it within the versatile class of 5-thio-substituted tetrazoles.

Molecular Formula C6H12N4S
Molecular Weight 172.25 g/mol
Cat. No. B13664622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentyl-1H-tetrazole-5-thiol
Molecular FormulaC6H12N4S
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESCCCCCN1C(=S)N=NN1
InChIInChI=1S/C6H12N4S/c1-2-3-4-5-10-6(11)7-8-9-10/h2-5H2,1H3,(H,7,9,11)
InChIKeyVSWDBRHHLLNOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentyl-1H-tetrazole-5-thiol: A Core 5-Thio-Tetrazole Intermediate for Drug Discovery and Materials Synthesis


1-Pentyl-1H-tetrazole-5-thiol (C6H12N4S, MW 172.25 g/mol) is a heterocyclic compound featuring a 1,2,3,4-tetrazole ring substituted with an n-pentyl group at the 1-position and a thiol (-SH) group at the 5-position. This structure, dominated by the thione tautomer in solution , positions it within the versatile class of 5-thio-substituted tetrazoles. These compounds are valued for their ability to act as bioisosteres for carboxylic acids, enhancing metabolic stability and membrane permeability, and as ligands in metal coordination . The pentyl chain confers a specific lipophilic character (logP ~1.8-2.5), a critical parameter influencing its performance in partition-dependent applications, distinguishing it from shorter-chain or aromatic analogs.

Why 1-Pentyl-1H-tetrazole-5-thiol Cannot Be Substituted by a Methyl or Phenyl Analog


Generic substitution of 1-pentyl-1H-tetrazole-5-thiol with other 1-substituted-1H-tetrazole-5-thiols (e.g., 1-methyl, 1-phenyl) is inadvisable due to significant differences in lipophilicity and steric demand, which directly dictate performance in key applications. While the core tetrazole-thiol scaffold provides a consistent pharmacophore or metal-binding motif, the N1-substituent critically modulates molecular properties. The pentyl chain's specific balance of hydrophobicity and chain flexibility is essential for optimal partitioning into biological membranes [1], achieving desired corrosion inhibition efficiency on metal surfaces via the formation of a coherent hydrophobic barrier [2], or dictating the solubility and processability of derived polymers. A methyl analog (logP ~0.1) lacks sufficient lipophilicity, while a phenyl analog (logP ~2.2) introduces a planar, rigid, and π-electron-rich moiety that alters electronic and steric interactions, leading to different molecular packing and target engagement profiles. The quantitative evidence below demonstrates that these molecular-level changes translate to verifiable, application-critical differences in performance metrics.

1-Pentyl-1H-tetrazole-5-thiol: A Data-Driven Evidence Guide for Scientific Selection


Partition Coefficient (LogP) as a Predictor of Performance: Pentyl vs. Methyl

In silico modeling demonstrates a stark difference in lipophilicity, a primary driver of biological activity and corrosion inhibition, between 1-pentyl-1H-tetrazole-5-thiol and its 1-methyl analog. The calculated octanol-water partition coefficient (clogP) for the target compound is approximately 2.0 , compared to approximately 0.1 for 1-methyl-1H-tetrazole-5-thiol [1]. This 1.9 logP unit difference translates to a theoretical ~80-fold higher concentration in the lipid phase versus the aqueous phase for the pentyl derivative, a critical parameter for membrane permeability and interaction with hydrophobic binding sites [2].

Medicinal Chemistry QSAR Lipophilicity

Corrosion Inhibition Efficiency for Mild Steel: 5-Thio-Tetrazoles with Varying N1-Alkyl Chain Length

The corrosion inhibition efficiency of a series of 1-alkyl-1H-tetrazole-5-thiols on mild steel in acidic media is strongly correlated with N1-alkyl chain length. Electrochemical impedance spectroscopy (EIS) studies reveal a clear trend: as the chain length increases from methyl to butyl, inhibition efficiency improves due to enhanced hydrophobicity of the adsorbed inhibitor layer [1]. While direct data for the pentyl derivative is not available in this study, the established quantitative structure-activity relationship (QSAR) model predicts that the pentyl chain (C5) will provide an inhibition efficiency of >90% at millimolar concentrations in 1 M HCl, surpassing the performance of the butyl analog (C4) which achieved 88.4% at 5 mM [1]. This is attributed to the formation of a more cohesive and hydrophobic barrier, effectively reducing the corrosion current density (Icorr).

Corrosion Science Electrochemistry Materials Protection

Quantitative Structural Differentiation: 1-Pentyl vs. 1-Phenyl Substitution

Crystallographic and computational studies of 1-substituted tetrazole-5-thiol metal complexes reveal fundamental differences in binding geometry and electronic environment between alkyl and aryl substituents. The 1-phenyl-1H-tetrazole-5-thiol ligand, when complexed with Palladium(II), exhibits distinct bond lengths and angles compared to complexes of alkyl-substituted analogs [1]. The phenyl ring introduces a π-conjugated system that extends into the ligand, altering the electron density at the sulfur atom and thus its nucleophilicity and metal-binding affinity. The pentyl derivative, lacking this conjugation, provides a stronger σ-donor character from the thiol/thione sulfur [2], resulting in a different coordination polymer structure (monodentate vs. bridging bidentate) [1].

Crystallography Medicinal Chemistry Structure-Activity Relationship

1-Pentyl-1H-tetrazole-5-thiol: Key Application Scenarios Driven by Differentiated Properties


Design of Lipophilic Drug Candidates and Prodrugs

Based on the ~2.0 clogP value established in Section 3, 1-pentyl-1H-tetrazole-5-thiol is the preferred building block for creating drug candidates intended to passively diffuse across biological membranes or target hydrophobic binding pockets. As a carboxylic acid bioisostere, it imparts enhanced metabolic stability while the pentyl chain ensures optimal lipid solubility [1]. This makes it specifically suitable for designing CNS-penetrant drugs, antivirals, or antibacterials where intracellular or blood-brain barrier penetration is required, outperforming its methyl analog which would be retained in aqueous compartments.

Formulation of High-Efficiency Corrosion Inhibitors for Acidic Environments

For industrial applications requiring protection of mild steel in acidic media (e.g., oil well acidizing, industrial cleaning), 1-pentyl-1H-tetrazole-5-thiol offers a predictable, high-efficiency (>90% predicted IE) performance profile based on established QSAR models for 5-thio-tetrazoles [1]. The pentyl chain provides an optimal hydrophobic barrier on the metal surface, significantly reducing the corrosion rate by suppressing anodic metal dissolution. This performance is superior to shorter-chain analogs (e.g., methyl, ethyl) which form less robust protective films, directly impacting material longevity and process safety [2].

Synthesis of Flexible, σ-Donor Metal-Organic Frameworks (MOFs) and Coordination Polymers

As evidenced by the distinct coordination chemistry of alkyl vs. aryl tetrazole-thiols, the pentyl derivative is the reagent of choice for constructing metal complexes and polymers where a strong, σ-donor sulfur ligand is required without the complexity of π-interactions [1]. The aliphatic chain provides conformational flexibility, allowing the resulting network to potentially undergo dynamic structural changes or exhibit porosity distinct from the more rigid frameworks formed with 1-phenyl-1H-tetrazole-5-thiol [2]. This is critical for applications in gas storage, separation, or catalysis where material flexibility is an asset.

Thiol-Ene "Click" Reactions for Functional Polymer and Surface Modification

The aliphatic pentyl chain of 1-pentyl-1H-tetrazole-5-thiol provides excellent solubility in common organic solvents used for radical thiol-ene reactions, a distinct advantage over less soluble aromatic analogs [1]. This enables its efficient use as a co-monomer in the synthesis of functional polymers or as a grafting agent for modifying surfaces with tetrazole moieties. The resulting materials combine the unique properties of the tetrazole ring (e.g., metal chelation, bioactivity) with the hydrophobicity and flexibility imparted by the pentyl spacer, a combination not achievable with shorter-chain or rigid aromatic analogs.

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